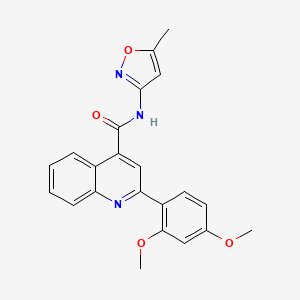![molecular formula C16H13Cl2NO4 B5971671 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5971671.png)
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the role of epidermal growth factor receptor (EGFR) in various cellular processes.
Mecanismo De Acción
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes that are regulated by EGFR, such as cell proliferation, differentiation, migration, and survival.
Biochemical and physiological effects:
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to enhance the cytotoxicity of various chemotherapeutic agents, such as cisplatin and paclitaxel. In addition, 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a potent and selective inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR in various cellular processes. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to prepare stock solutions for experiments. In addition, 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has a relatively short half-life, which can make it difficult to maintain its inhibitory effect over long periods of time.
Direcciones Futuras
There are several future directions for research on 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one. One area of interest is the development of more potent and selective inhibitors of EGFR, which could be used for the treatment of various cancers. Another area of interest is the identification of new downstream signaling pathways that are regulated by EGFR, which could lead to the development of new therapeutic targets for cancer treatment. Finally, the use of 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one in combination with other chemotherapeutic agents could be explored as a potential strategy for enhancing the efficacy of cancer treatment.
Métodos De Síntesis
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can be synthesized using a multi-step process starting from 3,4-dichloroaniline. The first step involves the conversion of 3,4-dichloroaniline to 3,4-dichloroaniline hydrochloride, which is then reacted with 2,3-dimethoxybenzaldehyde to form 3,4-dichloro-2-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form 3,4-dichloro-2-(2,3-dimethoxybenzyl)-N-(chloroacetyl)aniline, which is finally reacted with sodium hydroxide to form 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one.
Aplicaciones Científicas De Investigación
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been extensively used in scientific research to study the role of EGFR in various cellular processes, such as cell proliferation, differentiation, migration, and survival. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth and differentiation. 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules.
Propiedades
IUPAC Name |
3-(3,4-dichloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-21-12-6-4-9-13(14(12)22-2)16(20)23-15(9)19-8-3-5-10(17)11(18)7-8/h3-7,15,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMOWZMRACTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![2-[4-(2,2-dimethylpropyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5971595.png)
![N,N-diethyl-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinamine](/img/structure/B5971596.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)

![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5971621.png)

![1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5971644.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5971650.png)
![1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5971654.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5971656.png)
![7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5971659.png)
![[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B5971663.png)